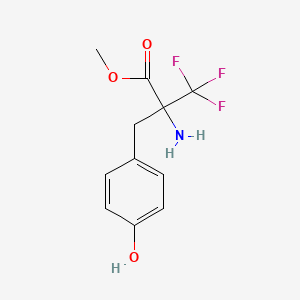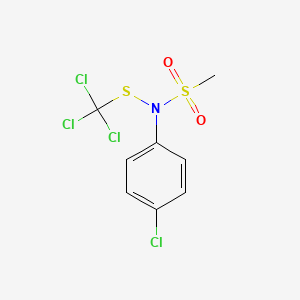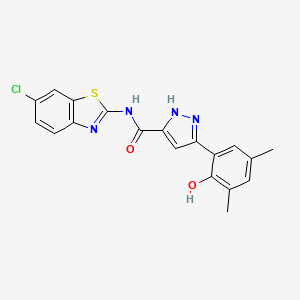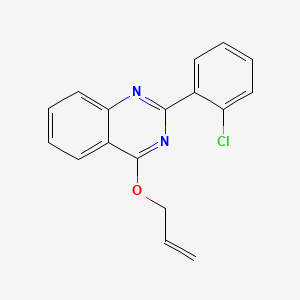![molecular formula C20H20ClN3O2 B14157255 (5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 902046-66-6](/img/structure/B14157255.png)
(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring and a methoxy-substituted phenylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 5-position.
Formation of the Piperazine Moiety: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihalide.
Coupling Reaction: The final step involves coupling the chloro-substituted indole with the methoxy-substituted phenylpiperazine under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)-ethylamine: Another indole derivative with different substituents.
Tryptamine: A naturally occurring indole derivative with a simpler structure.
Serotonin: A neurotransmitter with an indole core structure.
Uniqueness
(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is unique due to its specific combination of a chloro-substituted indole and a methoxy-substituted phenylpiperazine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
902046-66-6 |
|---|---|
Formule moléculaire |
C20H20ClN3O2 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H20ClN3O2/c1-26-17-4-2-3-16(13-17)23-7-9-24(10-8-23)20(25)19-12-14-11-15(21)5-6-18(14)22-19/h2-6,11-13,22H,7-10H2,1H3 |
Clé InChI |
IBXFKJWOPRRZTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Solubilité |
11.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)




![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)


![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![3-Amino-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14157265.png)
